4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
Description
The exact mass of the compound this compound is 376.13717700 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N8/c17-16(18,19)12-8-13(21-10-20-12)25-4-6-26(7-5-25)14-9-15(23-11-22-14)27-3-1-2-24-27/h1-3,8-11H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSAFOMREGDBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation by phosphorylating proteins.
Mode of Action
It’s common for kinase inhibitors to bind to the active site of the kinase, preventing it from phosphorylating other proteins and thus disrupting the signaling pathway.
Biological Activity
The compound 4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.34 g/mol. The structure features a pyrazole ring, a pyrimidine core, and a piperazine moiety, which are known to contribute to various biological activities.
Research indicates that compounds with similar structures often exhibit inhibitory activity against specific enzymes and receptors. For instance, a study on related pyrazol derivatives demonstrated their potential as phosphodiesterase (PDE) inhibitors, which play a crucial role in cellular signaling pathways . The inhibition of PDE3A and PDE3B was noted, suggesting that the compound may modulate cardiovascular functions by enhancing intracellular cAMP levels.
In Vitro Studies
In vitro assays have shown that derivatives of pyrazole and pyrimidine can exhibit significant biological effects. For example:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | PDE3A | 0.24 ± 0.06 |
| Related Compound | PDE3B | 2.34 ± 0.13 |
These results indicate that the compound has a higher affinity for PDE3A compared to PDE3B, which may suggest selective therapeutic applications in cardiology .
Case Studies
- Cardiotonic Activity : A study evaluated the cardiotonic effects of related pyrazole compounds in animal models. The results indicated that these compounds could enhance contractile and chronotropic effects, which are beneficial in treating heart failure .
- Allosteric Modulation : Another investigation into pyrazole derivatives revealed their ability to act as positive allosteric modulators at the M4 muscarinic receptor. This modulation could lead to improved cholinergic signaling, presenting potential therapeutic avenues for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
